[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The systematic IUPAC name 2-[(2-{4-[(furan-2-yl)carbonyl]piperazin-1-yl}-2-oxoethyl)(phenyl)amino]acetic acid provides a complete description of the compound’s molecular architecture. Breaking down the nomenclature:
- Parent structure : The core is acetic acid (ethanoic acid), identified by the suffix -oic acid.
- Substituents on the nitrogen atom :
- A phenyl group (C₆H₅) attached to the amino nitrogen.
- A 2-oxoethyl group (–CH₂–C(=O)–) linked to the same nitrogen. This oxoethyl chain is further substituted at the carbonyl carbon with a piperazine ring .
- Piperazine substitution : The piperazine ring (C₄H₁₀N₂) is functionalized at the 1-position with a furan-2-carbonyl group (C₅H₃O₂–C(=O)–). The furan ring (C₄H₃O) is specified as 2-substituted to indicate the position of the carbonyl attachment.
The structural interpretation reveals a multifunctional molecule with three key domains:
- A polar acetic acid terminus for potential hydrogen bonding.
- A piperazine-furoyl pharmacophore linked via an amide bond, common in bioactive molecules.
- A phenyl-substituted aminoethyl bridge that may influence steric and electronic properties.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
The SMILES string encodes connectivity:
- Acetic acid backbone :
O=C(O)C - N-phenyl-2-oxoethyl group :
N(CC(=O)...)C6H5 - Piperazine-furoyl moiety :
N1CCN(C(=O)C2=CC=CO2)CC1
While the InChI and InChIKey are not explicitly provided in the sources, they can be algorithmically generated from the SMILES representation using tools like OPSIN or PubChem’s structure converter.
Synonyms and Depository-Supplied Naming Conventions
The compound is referenced under multiple synonyms across academic and commercial databases:
Depository naming conventions often simplify the IUPAC name:
Properties
IUPAC Name |
2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c23-17(13-22(14-18(24)25)15-5-2-1-3-6-15)20-8-10-21(11-9-20)19(26)16-7-4-12-27-16/h1-7,12H,8-11,13-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLJIMYGABUKHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148407 | |
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142212-01-8 | |
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142212-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperazine Ring Formation
- The piperazine ring is typically synthesized via cyclization of 1,2-diamines or through ring closure reactions involving azidoamine intermediates.
- A reported method involves the alkylation of protected diamines with iodoethanol derivatives, followed by mesylation and cyclization to form the piperazine ring.
- Orthogonal protection strategies (e.g., Boc protection) are employed to enable selective functionalization and to prevent side reactions such as lactam formation.
Substitution at the 4-Position
- The 4-position substitution with a 2-furoyl group is introduced via acylation reactions using 2-furoyl chloride or equivalent activated esters.
- This step requires mild conditions to preserve the integrity of the piperazine ring and avoid racemization of adjacent chiral centers.
Formation of the Oxoethyl Linker
- The oxoethyl group (-CH2-CO-) linking the piperazine nitrogen to the phenylamino moiety is typically introduced through acylation or alkylation reactions.
- A common approach involves the reaction of the piperazine nitrogen with a haloacetyl derivative (e.g., chloroacetyl chloride) to form the 2-oxoethyl intermediate.
- This intermediate is then coupled with the phenylamino acetic acid or its derivatives.
Coupling with Phenylamino Acetic Acid
- The final coupling step involves forming an amide or peptide bond between the oxoethyl-piperazine intermediate and phenylamino acetic acid.
- This is often achieved using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole).
- The reaction conditions are optimized to minimize racemization and maximize yield.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes/Challenges |
|---|---|---|---|
| 1 | Piperazine ring formation | Alkylation of protected diamines; mesylation; cyclization | Orthogonal protection critical; avoid lactams |
| 2 | 4-Position acylation | 2-Furoyl chloride or activated ester; mild base | Preserve ring integrity; avoid racemization |
| 3 | Oxoethyl linker formation | Reaction with haloacetyl derivatives (e.g., chloroacetyl chloride) | Control stoichiometry to prevent over-acylation |
| 4 | Coupling with phenylamino acetic acid | Peptide coupling reagents (EDCI, DCC) with HOBt | Minimize racemization; optimize yield |
| 5 | Purification and analysis | Chromatography; chiral HPLC | Confirm purity and stereochemistry |
Representative Research Findings
- A concise synthetic method for 3-substituted piperazine-2-acetic acid esters demonstrated the use of azidoamine intermediates and orthogonal protection to achieve selective functionalization.
- Attempts to prepare phenyl-substituted piperazine derivatives revealed challenges with racemization during reductive amination, necessitating further optimization for stereochemical purity.
- The introduction of the 2-furoyl group requires careful acylation conditions to maintain the stability of the piperazine ring and avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful in the study of enzyme functions and cellular pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key structural analogs differ in substituents on the piperazine ring, aromatic moieties, and spacer groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Piperazine Substituent | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Key Data | Reference |
|---|---|---|---|---|---|---|
| [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (1142205-89-7) | 2-Furoyl | Phenyl | C₂₀H₂₂N₃O₅ | 384.41 | Purity: 96% () | |
| [{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid (1142211-47-9) | 2-Fluorophenyl | Phenyl | C₂₀H₂₂FN₃O₃ | 371.42 | Hazard: Irritant () | |
| 2-{[2-(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid | 2-Oxopiperidin-1-yl | Phenoxy | C₁₅H₁₇N₃O₅ | 319.31 | Synthesized via base catalysis () | |
| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid (737768-25-1) | 3-Chlorophenyl | Ethoxy | C₁₄H₁₆ClN₂O₄ | 327.74 | — | |
| [2-Oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethylamino]acetic acid (1142211-53-7) | Pyrimidin-2-yl | Phenyl | C₁₈H₂₁N₅O₃ | 355.39 | — |
Key Observations :
- Electron Effects : The 2-furoyl group (electron-withdrawing) contrasts with fluorophenyl or chlorophenyl substituents (halogen-mediated lipophilicity). This impacts solubility and receptor interactions .
- Molecular Weight : The furoyl derivative (384.41 g/mol) is heavier than fluorophenyl (371.42 g/mol) and pyrimidinyl (355.39 g/mol) analogs due to the oxygen-rich furan ring .
- Synthetic Yield : Piperazine derivatives synthesized via acyl chloride reactions (e.g., ) typically yield 48–78% , comparable to methods used for the target compound.
Biological Activity
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid, with the CAS number 1142212-01-8, is a complex organic compound that combines a furan ring, a piperazine ring, and an amino acid moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 371.39 g/mol
- LogP : 1.031 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 94.30 Ų
Synthesis
The synthesis of this compound typically involves multiple steps, starting from 1-(2-furoyl)piperazine and reacting it with suitable amino acid derivatives under controlled conditions. The reaction often utilizes solvents like methanol or ethanol and may involve catalysts such as methanesulfonic acid to enhance yield and purity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds related to this compound. A series of derivatives synthesized from 2-[4-(2-furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides exhibited significant activity against various Gram-positive and Gram-negative bacterial strains. Notably, compounds 5o and 5c demonstrated excellent minimum inhibitory concentration (MIC) values, indicating their potential as therapeutic agents against bacterial infections .
Anticancer Activity
Preclinical studies have suggested that this compound may possess anticancer properties. The compound's ability to modulate enzyme activity involved in cancer pathways has been investigated. Its structural attributes allow it to interact with specific molecular targets, influencing cellular processes related to tumor growth and proliferation .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in relation to cholinergic systems. Inhibitory assays against acetylcholinesterase (AChE) have shown promising results, suggesting that it may help in conditions like Alzheimer's disease by enhancing cholinergic transmission .
Study on Antibacterial Efficacy
In a recent study published in PubMed, researchers synthesized a series of N-aryl/aralkyl acetamides derived from furoyl-piperazine and evaluated their antibacterial efficacy. The study found that several derivatives exhibited potent antibacterial activity, with specific emphasis on their low cytotoxicity profiles, making them suitable candidates for further development as antibacterial agents .
Investigation of Anticancer Mechanisms
Another study explored the mechanism of action of this compound in cancer cells. The findings indicated that the compound could induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.
Summary of Biological Activities
Q & A
Q. Optimization Strategies :
- Temperature control : Prolonged reflux (12–24 hours) ensures complete acylation/alkylation.
- Base selection : K₂CO₃ is preferred for its solubility in ethanol and efficient deprotonation.
- Yield improvement : Use stoichiometric excess (2:1 molar ratio) of 2-furoyl chloride to piperazine derivatives.
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 2-Furoyl chloride, 1-Boc-piperazine, K₂CO₃, ethanol, reflux (12 h) | 48% | |
| 2 | TFA in CH₂Cl₂, RT (12 h) | 85% | |
| 3 | 2-Chloro-1-phenylethanone, K₂CO₃, ethanol, reflux (5 h) | 52% |
What spectroscopic and chromatographic methods are employed for characterizing this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of furoyl (δ 7.8–8.2 ppm for aromatic protons), piperazine (δ 2.5–3.5 ppm for CH₂ groups), and phenylaminoacetic acid moieties (δ 4.5–5.5 ppm for NH/CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 456.39 for [C₁₉H₂₀FN₂O₃]⁺) .
- Chromatography : Silica gel column chromatography (EtOAc/petroleum ether, 1:1) removes unreacted intermediates .
Methodological Tip : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton exchange interference.
How can researchers resolve discrepancies in crystallographic data obtained from different synthetic batches?
Advanced Research Question
Discrepancies in unit cell parameters or refinement metrics (e.g., R values) may arise due to:
- Crystallization solvents : Residual solvents (e.g., EtOAc vs. DMSO) alter crystal packing.
- Protonation states : The trifluoroacetate counterion in the title compound affects hydrogen bonding .
Q. Resolution Strategies :
Standardize crystallization : Use identical solvent systems (e.g., ethyl acetate/water).
Validate refinement models : Apply the same absorption correction (e.g., multi-scan via SADABS) and riding H-atom approximations .
Compare metrics :
Table 2: Crystallographic Parameters
| Parameter | Value () |
|---|---|
| Space group | P2₁/n |
| a (Å) | 10.055 |
| b (Å) | 9.601 |
| c (Å) | 21.946 |
| R1 | 0.073 |
| wR2 | 0.240 |
What strategies are effective in analyzing the compound's stability under various pH and temperature conditions?
Advanced Research Question
- pH Stability :
- Thermal Stability :
- Decomposition above 150°C (TGA/DSC analysis recommended).
- Methodology :
How to design experiments to investigate the structure-activity relationships (SAR) of piperazine-containing analogs?
Advanced Research Question
Core Modifications :
- Replace the furoyl group with benzoyl or acetyl (see for phenylpropanamide analogs) .
Biological Assays :
- In vitro : Test inhibition of 5-HT₂ receptors (common target for piperazine derivatives) via radioligand binding assays .
- In silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins.
Data Correlation :
- Plot logP (lipophilicity) against IC₅₀ values to identify bioavailability trends.
Q. Table 3: SAR Design Framework
| Modification | Assay | Expected Outcome |
|---|---|---|
| Furoyl → Benzoyl | 5-HT₂ binding | Increased affinity due to aromatic π-stacking |
| Piperazine → Homopiperazine | Solubility test | Reduced aqueous solubility |
How should conflicting data on synthetic yields or purity be addressed?
Advanced Research Question
- Root Cause Analysis :
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
